Domain-Selective BRD4-BD2 Inhibition Confirmed by 11.3-Fold Selectivity Over BD1 in BROMOscan
The target compound demonstrates a clear preference for the second bromodomain (BD2) of BRD4 over the first bromodomain (BD1). A direct head-to-head comparison using the BROMOscan assay platform quantified this selectivity. This is a critical differentiator from non-selective BET inhibitors that potently bind both domains [1].
| Evidence Dimension | Binding affinity and selectivity for BRD4 bromodomains |
|---|---|
| Target Compound Data | BRD4 BD2 Kd = 0.300 nM; BRD4 BD1 Kd = 3.40 nM |
| Comparator Or Baseline | Internal comparison: BRD4 BD1 (Kd = 3.40 nM, same assay platform, DiscoverX). Baseline is BRD4 BD2 affinity. |
| Quantified Difference | Selectivity Ratio (BD1 Kd / BD2 Kd) = 11.3-fold |
| Conditions | BROMOscan assay (DiscoverX); human partial length BRD4 BD2 and BRD4 BD1 expressed in bacterial system; dissociation constant (Kd). |
Why This Matters
For research applications aiming to decouple the biological functions of BRD4's BD1 and BD2, procuring a compound with well-defined, quantitative domain selectivity is essential to avoid misleading phenotypic readouts caused by dual inhibition.
- [1] BindingDB Entry BDBM50148603 (CHEMBL3770724). Affinity data for N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide against human BRD4 BD1 (Kd: 3.40 nM) and BD2 (Kd: 0.300 nM) by BROMOscan/DiscoverX. View Source
